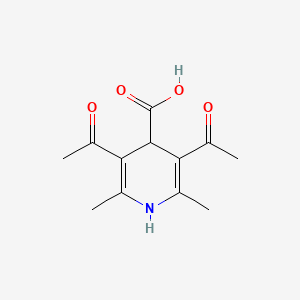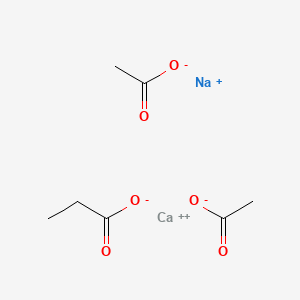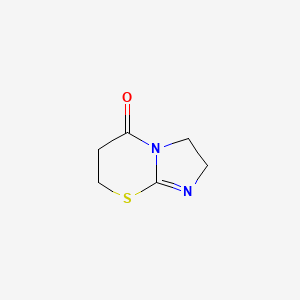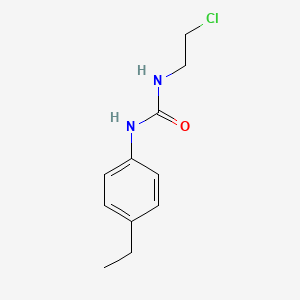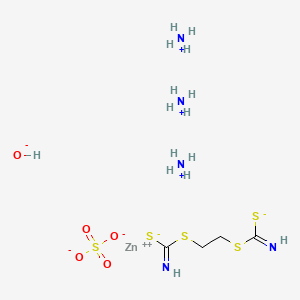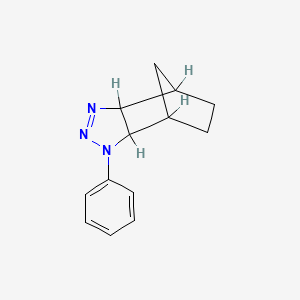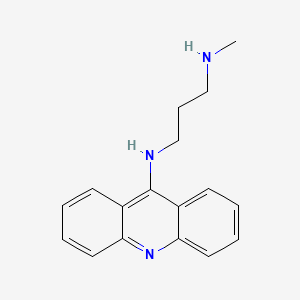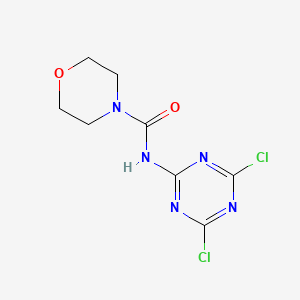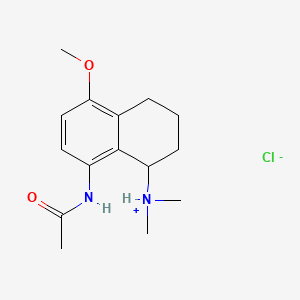
1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is derived from naphthalene and features multiple functional groups, including an amine, acetamido, and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps. The starting material is often 1-nitronaphthalene, which is reduced to 1-naphthylamine using iron and hydrochloric acid . Subsequent reactions introduce the acetamido, N,N-dimethyl, and methoxy groups under specific conditions. Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Oxidizing agents such as ferric chloride can convert it into 1-naphthoquinone.
Reduction: Sodium in boiling amyl alcohol can reduce the unsubstituted ring, yielding tetrahydro-1-naphthylamine.
Substitution: The presence of multiple functional groups allows for various substitution reactions, often using reagents like halogens or diazonium salts.
Major products formed from these reactions include 1-naphthoquinone, tetrahydro-1-naphthylamine, and various substituted derivatives.
Scientific Research Applications
1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and other organic compounds.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and mechanisms of action.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable color compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. Its amine and acetamido groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The methoxy group may also play a role in modulating its activity and stability.
Comparison with Similar Compounds
Similar compounds include:
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye production and known for its carcinogenic properties.
2-Naphthylamine: Another naphthalene derivative with similar applications but different chemical properties.
1,2,3,4-Tetrahydro-1-naphthylamine: A reduced form of 1-naphthylamine with different reactivity and applications.
The uniqueness of 1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63978-95-0 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
(8-acetamido-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-10(18)16-12-8-9-14(19-4)11-6-5-7-13(15(11)12)17(2)3;/h8-9,13H,5-7H2,1-4H3,(H,16,18);1H |
InChI Key |
ZBJGSONPNJZAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(CCCC2=C(C=C1)OC)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


